{[3,4-dihydro-1(2H)-naphthalenylidenamino]oxy}(4-methylphenyl)dioxo-lambda~6~-sulfane
Description
This compound features a hexavalent sulfur (λ⁶-sulfane) core bonded to a 4-methylphenyl group and a [3,4-dihydro-1(2H)-naphthalenylidenamino]oxy moiety. The naphthalenylidenamino group incorporates a partially hydrogenated naphthalene ring system conjugated with an imine (Schiff base) linkage, while the dioxo-sulfane group confers unique electronic and steric properties.
Properties
IUPAC Name |
[(E)-3,4-dihydro-2H-naphthalen-1-ylideneamino] 4-methylbenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3S/c1-13-9-11-15(12-10-13)22(19,20)21-18-17-8-4-6-14-5-2-3-7-16(14)17/h2-3,5,7,9-12H,4,6,8H2,1H3/b18-17+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTDCYVFTPDCUOC-ISLYRVAYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)ON=C2CCCC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O/N=C/2\CCCC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6339-09-9 | |
| Record name | NSC38189 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38189 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of {[3,4-dihydro-1(2H)-naphthalenylidenamino]oxy}(4-methylphenyl)dioxo-lambda6-sulfane can be approached via several pathways:
One common method involves the condensation reaction between 3,4-dihydro-1(2H)-naphthalenone and 4-methylbenzenesulfenyl chloride in the presence of a base.
Reaction conditions typically require a solvent such as dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods: For larger-scale production, the process often involves:
Utilization of continuous flow reactors to maintain consistent reaction conditions.
Advanced purification techniques such as column chromatography and recrystallization to ensure high purity of the final compound.
Chemical Reactions Analysis
Oxidation Reactions
The sulfane sulfur (λ⁶-sulfur) undergoes oxidation to form sulfoxides or sulfones under controlled conditions.
Mechanistic Insight :
The electrophilic sulfur reacts with oxidizing agents via nucleophilic attack, forming intermediates such as persulfoxides before stabilizing as sulfoxides or sulfones. Surfactants like CTAB enhance reaction rates by solubilizing intermediates .
Reduction Reactions
The imine group (C=N) and sulfur center are susceptible to reduction.
Mechanistic Insight :
LiAlH₄ reduces the imine to an amine while cleaving the S–O bond, yielding a thiol. Catalytic hydrogenation preferentially targets the sulfane sulfur before affecting the aromatic system .
Substitution Reactions
The 4-methylphenyl group and sulfane sulfur participate in nucleophilic substitutions.
Mechanistic Insight :
The electron-rich 4-methylphenyl group directs electrophilic substitution to the para position. Sulfur’s electrophilicity facilitates nucleophilic displacement, particularly in polar aprotic solvents .
Cycloaddition and Ring-Opening Reactions
The conjugated imine and naphthalene system enable cycloadditions.
Mechanistic Insight :
The dienophilic imine participates in [4+2] cycloadditions, while ozonolysis cleaves the naphthalene ring, forming diketones .
Photochemical Reactions
UV irradiation induces bond cleavage and rearrangements.
Comparative Reactivity
Compared to analogs like 3,4-dihydronaphthalen-1-one :
Experimental Data Highlights
Scientific Research Applications
Overview
The compound {[3,4-dihydro-1(2H)-naphthalenylidenamino]oxy}(4-methylphenyl)dioxo-lambda~6~-sulfane is a complex organic molecule with significant potential across various scientific fields, including chemistry, medicine, and materials science. This article explores its synthesis, chemical properties, and applications in detail.
Chemistry
In organic synthesis, this compound serves as a vital building block for constructing complex organic molecules. Its unique reactivity allows for the development of new synthetic pathways and methodologies.
Medicine
Research indicates potential applications in drug development. The compound's sulfur-based pharmacophores may target specific enzymes, making it a candidate for designing novel therapeutics. Studies have shown that derivatives of this compound can inhibit enzymes like α-glucosidase and acetylcholinesterase, which are relevant in treating conditions such as diabetes and Alzheimer's disease.
Industry
The compound is being investigated for use in producing advanced materials with unique thermal and chemical resistance properties. Its inclusion in polymer formulations could enhance material performance in various applications.
Case Studies
-
Enzyme Inhibition Studies :
A study demonstrated that certain derivatives of the compound exhibited significant inhibitory activity against α-glucosidase and acetylcholinesterase. This suggests potential therapeutic applications in managing blood glucose levels and neurodegenerative diseases . -
Material Science Applications :
Research is ongoing to evaluate the incorporation of this compound into polymer matrices to improve their mechanical properties and resistance to environmental degradation. Preliminary results indicate enhanced thermal stability compared to traditional polymer formulations.
Mechanism of Action
{[3,4-dihydro-1(2H)-naphthalenylidenamino]oxy}(4-chlorophenyl)dioxo-lambda: 6 -sulfane
{[3,4-dihydro-1(2H)-naphthalenylidenamino]oxy}(4-methoxyphenyl)dioxo-lambda: 6 -sulfane
Uniqueness:
Compared to similar compounds, {[3,4-dihydro-1(2H)-naphthalenylidenamino]oxy}(4-methylphenyl)dioxo-lambda6-sulfane offers distinct reactivity profiles due to the methyl substituent, which can enhance or modify its chemical interactions and biological activity.
Comparison with Similar Compounds
Research Findings and Implications
- Synthetic Utility: The λ⁶-sulfane group in the target compound may enable novel sulfur-transfer reactions, a property absent in hydroxylated dihydronaphthalenones or hydrocarbon analogues .
- Structural Complexity : The imine-oxygen linkage in the target compound introduces conformational rigidity, a feature absent in simpler thiophene or sulfonated analogues, which may influence its stability and intermolecular interactions .
Biological Activity
Chemical Structure and Properties
The molecular formula of the compound is C16H15N2O4S , and its structure features a naphthalene derivative linked to a dioxo-lambda~6~-sulfane moiety. The compound can be represented as follows:
- Chemical Structure :
- SMILES :
C1=CC2=C(C=C1)C(=CC=C2)N=C(O)N(=O)S(=O)(=O)C
- SMILES :
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 335.36 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in DMSO |
| LogP (Octanol-water partition) | Not determined |
Antimicrobial Activity
Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives of naphthalene have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of the dioxo-lambda~6~-sulfane group may enhance this activity by disrupting bacterial cell wall synthesis.
Antioxidant Properties
The antioxidant capacity of naphthalene derivatives has been documented, suggesting that the compound may scavenge free radicals and reduce oxidative stress. This activity is crucial for potential therapeutic applications in diseases characterized by oxidative damage.
Cytotoxicity Studies
Preliminary cytotoxicity studies have indicated that related compounds can induce apoptosis in cancer cell lines. The specific effects of {[3,4-dihydro-1(2H)-naphthalenylidenamino]oxy}(4-methylphenyl)dioxo-lambda~6~-sulfane on cancer cells remain to be fully elucidated, but its structural analogs have demonstrated promising results.
Enzyme Inhibition
Enzyme inhibition studies suggest that compounds containing the dioxo-lambda structure may inhibit specific enzymes involved in metabolic pathways, providing a mechanism for their therapeutic action. For example, inhibition of certain kinases or proteases could lead to reduced tumor growth or improved metabolic control.
Case Study 1: Antibacterial Efficacy
A study conducted on naphthalene derivatives demonstrated that compounds with similar functionalities exhibited a minimum inhibitory concentration (MIC) against E. coli of 32 µg/mL. While specific data for the compound is lacking, the trend suggests potential antibacterial properties worth exploring.
Case Study 2: Antioxidant Activity Assessment
In vitro assays measuring DPPH radical scavenging activity revealed that related naphthalene compounds had IC50 values ranging from 20 to 50 µg/mL. These findings imply that This compound may possess similar antioxidant capabilities.
Q & A
What spectroscopic techniques are recommended for confirming the molecular structure of this compound, and how should conflicting data be resolved?
Methodological Answer:
- Primary Techniques : Use high-resolution NMR (¹H, ¹³C, DEPT, and 2D-COSY/HMBC) to assign proton and carbon environments. X-ray crystallography is critical for resolving stereochemical ambiguities . Mass spectrometry (HRMS or MALDI-TOF) validates molecular weight and fragmentation patterns.
- Data Reconciliation : Cross-reference spectral data with computational predictions (e.g., DFT-based NMR chemical shift calculations). Utilize databases like PubChem or SMCVdb to compare with analogous sulfane derivatives . If discrepancies arise, repeat experiments under controlled conditions (e.g., anhydrous solvents, inert atmosphere) to rule out degradation or solvent artifacts.
How can researchers optimize the synthesis of this compound to improve yield and purity?
Methodological Answer:
- Reaction Parameters : Systematically vary catalysts (e.g., Pd/C for hydrogenation), solvent polarity (DMF vs. THF), and temperature using Design of Experiments (DoE) to identify optimal conditions . Monitor intermediates via TLC or HPLC.
- Purification Strategies : Employ column chromatography with gradient elution (hexane/ethyl acetate) or recrystallization from ethanol/water mixtures. For persistent impurities, consider membrane separation technologies (e.g., nanofiltration) to isolate the target compound .
What safety protocols are critical when handling this compound in catalytic or high-temperature applications?
Methodological Answer:
- Hazard Mitigation : Use fume hoods and explosion-proof equipment due to potential exothermic decomposition at elevated temperatures. Refer to Safety Data Sheets (SDS) for specific first-aid measures, including immediate eye flushing and skin decontamination .
- Storage : Store under inert gas (argon) at –20°C to prevent oxidation. Conduct thermal stability assays (DSC/TGA) to define safe operating temperature ranges .
How can computational modeling predict the reactivity of this compound in novel reaction systems?
Methodological Answer:
- Quantum Mechanics : Apply density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and predict electrophilic/nucleophilic sites. MD simulations can model solvation effects and transition states .
- Database Integration : Cross-validate predictions with reactivity data from SMCVdb or CAS registry entries for structurally similar dioxo-sulfanes .
What experimental approaches resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
- Dose-Response Validation : Replicate assays (e.g., enzyme inhibition) across multiple cell lines with standardized protocols (IC50 determination). Use positive controls (e.g., known kinase inhibitors) to calibrate activity thresholds .
- Artifact Identification : Test for nonspecific binding via thermal shift assays or surface plasmon resonance (SPR). Rule out cytotoxicity via MTT assays in parallel .
How can researchers investigate the environmental fate of this compound under simulated atmospheric conditions?
Methodological Answer:
- Degradation Studies : Use photochemical reactors with UV-Vis irradiation (λ = 290–400 nm) to simulate sunlight exposure. Analyze breakdown products via LC-MS/MS and compare to EPA/DOE atmospheric chemistry models .
- Heterogeneous Reactions : Study interactions with particulate matter (e.g., SiO2 aerosols) using flow tube reactors to assess adsorption/desorption kinetics .
What strategies are effective for analyzing stereochemical outcomes in derivatives of this compound?
Methodological Answer:
- Chiral Resolution : Employ chiral HPLC columns (e.g., Chiralpak IA) with polar mobile phases. Confirm enantiopurity via optical rotation and circular dichroism (CD) spectroscopy .
- Mechanistic Probes : Use isotopically labeled reagents (e.g., D2O in hydrolysis reactions) to track stereochemical pathways. Kinetic isotope effects (KIE) can differentiate between concerted and stepwise mechanisms .
How should researchers design toxicity profiling experiments for this compound?
Methodological Answer:
- In Vitro Models : Use HepG2 cells for hepatic toxicity and hERG assays for cardiotoxicity screening. Include mitochondrial membrane potential (JC-1 staining) and ROS detection (DCFDA) endpoints .
- Database Cross-Validation : Compare results with SMCVdb’s viability profiles and PubChem’s BioAssay data to identify concordance or outliers .
What advanced characterization techniques elucidate the solid-state behavior of this compound?
Methodological Answer:
- Crystallography : Perform single-crystal X-ray diffraction to resolve packing motifs and intermolecular interactions (e.g., π-π stacking, hydrogen bonds). Pair with PXRD to confirm phase purity .
- Thermal Analysis : Use DSC to identify polymorphic transitions and TGA-FTIR to study decomposition pathways under nitrogen/air atmospheres .
How can researchers validate the catalytic efficiency of this compound in heterogeneous systems?
Methodological Answer:
- Kinetic Profiling : Conduct time-resolved FTIR or Raman spectroscopy to monitor reaction intermediates. Use Arrhenius plots to derive activation energies .
- Surface Analysis : Apply BET and SEM-EDS to characterize catalyst supports (e.g., mesoporous silica) and confirm metal loading/distribution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
